2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a piperidine ring, a nicotinonitrile moiety, and a difluorophenyl sulfonyl group. These structural features contribute to its unique chemical properties and biological activities.
Scientific Research Applications
2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Sulfonyl Group: This step involves the sulfonylation of the piperidine intermediate using 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Nicotinonitrile: The final step is the coupling of the sulfonylated piperidine with nicotinonitrile, typically facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Mechanism of Action
The mechanism of action of 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((2,6-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
- 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzonitrile
- 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridinonitrile
Uniqueness
Compared to similar compounds, 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl sulfonyl group, in particular, may enhance its stability and reactivity compared to analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3S/c18-14-4-1-5-15(19)16(14)26(23,24)22-9-6-13(7-10-22)25-17-12(11-20)3-2-8-21-17/h1-5,8,13H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACOLJCCCSJTRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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